molecular formula C13H23NO2 B1670168 Decyl cyanoacetate CAS No. 17686-43-0

Decyl cyanoacetate

Cat. No. B1670168
CAS RN: 17686-43-0
M. Wt: 225.33 g/mol
InChI Key: FEPOSCQQECTWHH-UHFFFAOYSA-N
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Patent
US08034895B2

Procedure details

Cyanoacetic acid (20.85 g, 0.245 mol) was added to decanol (47 mL, 0.25 mol) and methane sulfonic acid (0.5 mL, 7.8 mmol), followed by heating under reduced pressure while removing the water by-product through the use of a dean stark trap. The reaction was cooled upon completion, providing the title compound in quantitative yield.
Quantity
20.85 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH2:7](O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].CS(O)(=O)=O>>[CH2:7]([O:5][C:4](=[O:6])[CH2:3][C:1]#[N:2])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
20.85 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
47 mL
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating under reduced pressure
CUSTOM
Type
CUSTOM
Details
while removing the water by-product through the use of a dean stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled upon completion

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)OC(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.